
2,4,6-Triisobutylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triisobutylphenol is an aromatic compound that belongs to the class of phenols. It is characterized by the presence of three isobutyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky isobutyl groups, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisobutylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:
Temperature: 70-100°C
Reaction Time: 4-8 hours
Catalyst: Acid catalyst (e.g., sulfuric acid)
Molar Ratio: Phenol to isobutylene ratio of 1:2.5-3.1
The process involves heating and mixing the reactants, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar alkylation process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The crystallization mother liquor is often recycled to improve the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triisobutylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be readily oxidized to form phenoxy radicals.
Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the isobutyl groups may limit the reactivity.
Reduction: Reduction reactions can convert the phenol group to a corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Oxidation: Formation of phenoxy radicals and quinone derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: Hydrocarbon derivatives with the phenol group reduced to an alkyl group
Aplicaciones Científicas De Investigación
2,4,6-Triisobutylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an antioxidant in the production of polymers, rubber, and other materials to enhance their stability and longevity
Mecanismo De Acción
The mechanism of action of 2,4,6-Triisobutylphenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also inhibit the oxidation of other molecules by forming stable phenoxy radicals. The steric hindrance from the isobutyl groups can influence the compound’s binding affinity and reactivity with various targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with tert-butyl groups instead of isobutyl groups. It is also used as an antioxidant and has similar reactivity.
2,6-Di-tert-butylphenol: Lacks one tert-butyl group compared to 2,4,6-Tri-tert-butylphenol, leading to different steric and electronic properties.
4-tert-butylphenol: Contains only one tert-butyl group, making it less sterically hindered and more reactive in certain reactions
Uniqueness
2,4,6-Triisobutylphenol is unique due to the presence of three isobutyl groups, which provide significant steric hindrance. This steric effect can influence its reactivity, stability, and applications, making it distinct from other similar compounds .
Propiedades
Número CAS |
5856-99-5 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2,4,6-tris(2-methylpropyl)phenol |
InChI |
InChI=1S/C18H30O/c1-12(2)7-15-10-16(8-13(3)4)18(19)17(11-15)9-14(5)6/h10-14,19H,7-9H2,1-6H3 |
Clave InChI |
YEBYLKSGBARIJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C(=C1)CC(C)C)O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

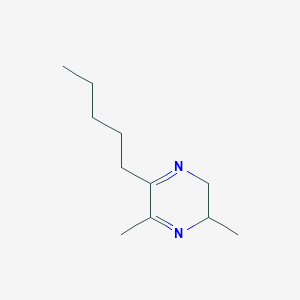
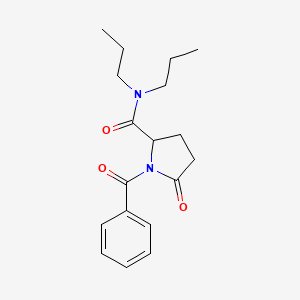
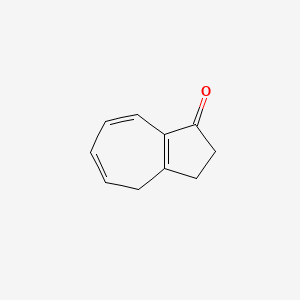
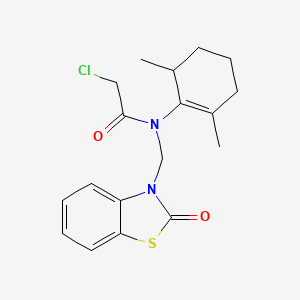
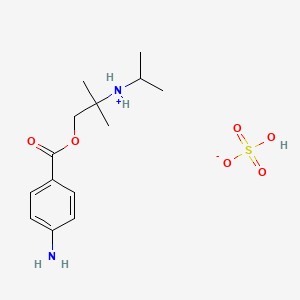
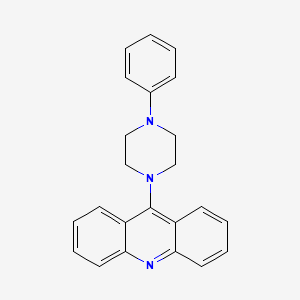
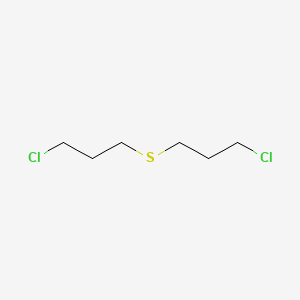
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
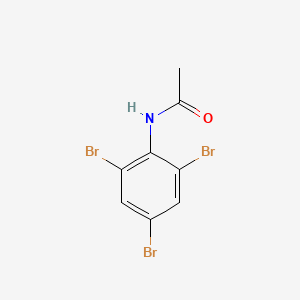
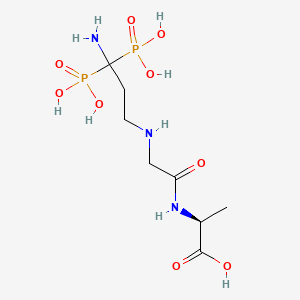
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)

